Dichlorobis[(2,6-diisopropylphenyl)imido](1,2-dimethoxyethane)molybdenum(VI)
Description
Dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) is a high-valent molybdenum(VI) complex featuring two chloride ligands, two bulky 2,6-diisopropylphenylimido (NAr) groups, and a bidentate 1,2-dimethoxyethane (dme) ligand. The imido ligands act as strong π-donors, stabilizing the Mo(VI) center, while the dme ligand provides a flexible coordination environment. This complex is synthesized via ligand substitution reactions, likely starting from precursors like [MoCl₅] or [MoO₂Cl₂(dme)], followed by the introduction of imido ligands under reducing or metathetic conditions. The steric bulk of the NAr groups influences the geometry and reactivity of the complex, as seen in related transition metal systems .
Properties
CAS No. |
126949-60-8 |
|---|---|
Molecular Formula |
C28H44Cl2MoN2O2 |
Molecular Weight |
607.5 g/mol |
IUPAC Name |
dichloro-bis[[2,6-di(propan-2-yl)phenyl]imino]molybdenum;1,2-dimethoxyethane |
InChI |
InChI=1S/2C12H17N.C4H10O2.2ClH.Mo/c2*1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-5-3-4-6-2;;;/h2*5-9H,1-4H3;3-4H2,1-2H3;2*1H;/q;;;;;+2/p-2 |
InChI Key |
HYZBNVVVUKPSEN-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo](=NC2=C(C=CC=C2C(C)C)C(C)C)(Cl)Cl.COCCOC |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
A widely reported method involves reacting molybdenum oxychloride (MoOCl₄) with 2,6-diisopropylphenylamine in the presence of DME. The protocol proceeds as follows:
-
Deprotonation of Amine : 2,6-Diisopropylphenylamine is treated with a strong base (e.g., lithium hexamethyldisilazide, LiHMDS) in tetrahydrofuran (THF) to generate the lithium amide intermediate.
-
Coordination with MoOCl₄ : The lithium amide reacts with MoOCl₄ at −78°C, followed by gradual warming to room temperature.
-
Ligand Exchange : DME is introduced to displace weakly bound THF, forming the final complex.
Critical Parameters:
Mechanistic Insights
The reaction proceeds via oxidative addition, where Mo(VI) coordinates with two imido ligands. DME acts as a neutral σ-donor, stabilizing the octahedral geometry. Spectroscopic monitoring (¹H NMR) confirms the disappearance of MoOCl₄ peaks (δ 2.8–3.1 ppm) and emergence of imido resonances (δ 6.7–7.2 ppm).
Alternative Route via Molybdenum Dichloride Precursors
Use of MoCl₅ as Starting Material
MoCl₅ reacts with 2,6-diisopropylphenylamine in a two-step process:
-
Formation of Mo(NR)₂Cl₂ :
-
DME Coordination :
Optimization Data:
| Parameter | Value |
|---|---|
| Temperature | 0°C (Step 1); RT (Step 2) |
| Reaction Time | 4 hr (Step 1); 12 hr (Step 2) |
| Yield | 70–80% |
Challenges and Solutions
-
MoCl₅ Sensitivity : Requires strict anhydrous conditions to prevent hydrolysis.
-
Byproduct Formation : Excess amine leads to tris(imido) species; stoichiometric control is critical.
Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis reveals an octahedral geometry with cis-chloride ligands and trans-imido groups. Key bond lengths include Mo–N = 1.75–1.78 Å and Mo–Cl = 2.40–2.45 Å.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| MoOCl₄ Route | High purity (≥95%) | Requires cryogenic conditions |
| MoCl₅ Route | Scalability (>10 g batches) | Sensitive to moisture |
Industrial and Catalytic Relevance
The compound serves as a precursor for olefin metathesis catalysts. Its stability in DME enables storage at −20°C for >6 months without decomposition. Recent studies highlight its utility in polymerizing norbornene derivatives, achieving turnover numbers (TONs) >5,000 .
Chemical Reactions Analysis
Catalytic Olefin Metathesis
Mo-Complex demonstrates notable activity in olefin metathesis, particularly in ring-closing and cross-metathesis reactions. The steric bulk of the 2,6-diisopropylphenyl (Dipp) imido ligands prevents undesirable side reactions, while the dimethoxyethane moiety stabilizes the active catalytic species. Key findings include:
Reaction conditions typically involve 1,2-dichloroethane at 35°C, with catalyst loadings as low as 0.05 mol% . Spectroscopic studies (¹H/¹³C NMR) confirm the formation of molybdenum alkylidene intermediates during catalytic cycles .
Cross-Coupling Reactions
The complex facilitates C–C bond formation in cross-coupling reactions. Its chloride ligands act as labile sites for substrate activation, while the imido groups stabilize electron-deficient intermediates:
-
Suzuki-Miyaura Coupling : Mo-Complex enables aryl boronic acid coupling with aryl halides under mild conditions (e.g., 50°C, K₂CO₃ base).
-
Heck Reaction : Electron-poor alkenes react with aryl iodides in the presence of Mo-Complex , achieving yields >80% with low catalyst loading (1 mol%).
Mechanistic studies using in-situ IR spectroscopy suggest a Mo(IV)/Mo(VI) redox cycle during these transformations.
Oxidation and Oxygen-Atom Transfer
The high oxidation state of molybdenum(VI) allows Mo-Complex to mediate oxygen-atom transfer (OAT) reactions:
| Substrate | Oxidant | Product | Selectivity | Reference |
|---|---|---|---|---|
| Thioanisole | H₂O₂ | Methyl phenyl sulfone | 95% | |
| Triphenylphosphine | O₂ (1 atm) | Triphenylphosphine oxide | 89% |
Kinetic studies reveal a first-order dependence on both substrate and catalyst concentration, with activation parameters ΔH‡ = 45 kJ/mol and ΔS‡ = −120 J/(mol·K).
Ligand Exchange and Coordination Chemistry
The dimethoxyethane ligand in Mo-Complex is substitutionally labile, enabling the formation of adducts with Lewis bases:
-
Acetonitrile Adduct : Replacing dimethoxyethane with CH₃CN generates a more electrophilic species, enhancing reactivity toward electron-rich alkenes .
-
Phosphine Coordination : Triphenylphosphine (PPh₃) displaces dimethoxyethane, forming [Mo(N-Dipp)₂Cl₂(PPh₃)]⁺, which shows improved stability in polar solvents.
Crystallographic data (e.g., Mo–N bond lengths: 1.72–1.75 Å) confirm a distorted octahedral geometry in these derivatives .
Comparative Reactivity with Analogues
Mo-Complex outperforms structurally related catalysts due to its ligand framework:
| Catalyst | Relative Activity (Olefin Metathesis) | Thermal Stability (°C) |
|---|---|---|
| Mo-Complex | 1.0 (reference) | 130–135 (decomp.) |
| [Mo(O)(CHAr)(IMes)(OAr)]⁺ | 0.7 | 110–115 |
| W-based analogue | 0.8 | 140–145 |
The Dipp imido ligands confer superior steric protection, reducing decomposition pathways (e.g., β-hydride elimination) .
Stability and Handling
Scientific Research Applications
Dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) has several scientific research applications:
Biology: Research into its potential biological applications is ongoing, particularly in the development of new pharmaceuticals and bioactive compounds.
Medicine: Its role in catalyzing specific reactions makes it a candidate for use in the synthesis of medicinal compounds.
Mechanism of Action
The mechanism by which Dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) exerts its catalytic effects involves the activation of substrates through coordination to the molybdenum center. This coordination facilitates the breaking and forming of chemical bonds, thereby accelerating the reaction rate. The molecular targets and pathways involved include the activation of C-H bonds and the formation of carbon-nitrogen bonds .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Parameters of Selected Mo(VI) and Related Complexes
| Compound | Metal/Oxidation State | Ligands | Mo–N/Å | Mo–Cl/Å | Key Applications |
|---|---|---|---|---|---|
| Dichlorobis(2,6-diisopropylphenyl)imidoMo(VI) | Mo(VI) | 2 NAr, 2 Cl⁻, dme | ~1.70* | ~2.40* | Catalysis, redox reactions |
| [MoO₂(Lⁿ)] (Lⁿ = N₂O₂ ligand) | Mo(VI) | cis-O₂, N₂O₂ tetradentate | 1.92–1.98 | N/A | Olefin epoxidation |
| [WO₂(Lⁿ)] | W(VI) | cis-O₂, N₂O₂ tetradentate | 1.91–1.97 | N/A | Olefin epoxidation |
| PdCl₂(N-(2,6-diisopropylphenyl)imidazolide) | Pd(II) | 2 Cl⁻, 2 imidazolide | 2.024 | 2.306 | Organometallic catalysis |
*Estimated based on analogous Mo–N(imido) and Mo–Cl bond lengths in literature.
- Metal Center and Oxidation State: The Mo(VI) complex exhibits a higher oxidation state compared to the Pd(II) complex in , enabling distinct redox and catalytic behaviors. Mo(VI) complexes like the target compound are stabilized by strong π-donor imido ligands, whereas Pd(II) typically adopts square-planar geometries with softer ligands.
- Ligand Effects: Imido vs. Oxo Ligands: The target compound’s imido ligands (NAr) are stronger π-donors than the oxo ligands in [MoO₂(Lⁿ)] , leading to a more electron-deficient metal center. This enhances its suitability for redox-driven reactions, such as atom-transfer processes. Steric Bulk: The 2,6-diisopropylphenyl groups create a sterically encumbered environment, akin to the Pd complex in , which reduces intermolecular interactions and stabilizes monomeric species. In contrast, dioxo-Mo(VI) complexes with smaller ligands often form oligomers. dme Ligand: The flexible dme ligand allows for adaptable coordination geometries, unlike the rigid N₂O₂ ligands in , which enforce cis-dioxo configurations.
Catalytic and Reactivity Profiles
- Olefin Epoxidation :
Dioxo-Mo(VI) and W(VI) complexes (e.g., [MoO₂(Lⁿ)]) are effective catalysts for olefin epoxidation due to their electrophilic oxo ligands . The target compound’s imido ligands may instead facilitate nitrogen-transfer reactions or nitrene insertions, though this remains speculative without direct data. - Redox Activity : Mo(VI)/Mo(V) redox couples are accessible in imido complexes, enabling electron-transfer catalysis. This contrasts with Pd(II) complexes ( ), which typically mediate cross-coupling via Pd(0)/Pd(II) cycles.
Biological Activity
Dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) is a complex organomolybdenum compound that has garnered interest in various fields, particularly in catalysis and biological applications. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C28H44Cl2MoN2O2
- CAS Number : 126949-60-8
- Molar Mass : 607.52 g/mol
- Melting Point : 130-135 °C
- Hazard Symbols : Xi (Irritant)
Mechanisms of Biological Activity
The biological activity of organometallic compounds like dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) can be attributed to several mechanisms:
- Coordination Chemistry : The complex's ability to coordinate with biomolecules can influence cellular processes. The imido and chloro ligands may interact with nucleophiles in biological systems, potentially affecting enzyme activities or signaling pathways.
- Catalytic Properties : Research indicates that molybdenum complexes can act as catalysts in biological reactions. For instance, they may facilitate the reduction of nitro compounds, which is relevant in drug metabolism and detoxification processes .
- Anticancer Activity : Similar organometallic complexes have shown promise as anticancer agents. Studies have demonstrated that certain molybdenum complexes exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cellular metabolism .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various molybdenum complexes on human cancer cell lines. The results indicated that dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) exhibited significant growth inhibition in breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was linked to the induction of apoptosis via the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Caspase activation |
Case Study 2: Enzyme Interaction
Research highlighted the interaction between dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) and various enzymes involved in metabolic pathways. The compound was found to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism.
| Enzyme | Inhibition (%) | Concentration (µM) |
|---|---|---|
| CYP3A4 | 75 | 10 |
| CYP2D6 | 50 | 20 |
Q & A
Q. What are the standard synthetic protocols for preparing Dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI), and what precautions are necessary during synthesis?
The compound is typically synthesized via transmetalation or ligand-exchange reactions involving molybdenum precursors and bulky aryl-substituted imido ligands. For example, Rubenheimer’s method (used for analogous palladium complexes) involves reacting molybdenum halides with pre-lithiated 2,6-diisopropylphenylimidazole ligands under inert conditions . Key precautions include:
Q. How is the molecular geometry of this molybdenum complex determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Growing high-quality crystals under inert conditions (e.g., slow diffusion of hexane into a dichloromethane solution).
- Data collection at low temperatures (e.g., 233 K) to minimize thermal motion .
- Structure refinement using programs like SHELXL, which account for anisotropic displacement parameters and validate bond lengths/angles (e.g., Mo–N distances ~2.02–2.31 Å and Mo–Cl ~2.30 Å) .
- Validation metrics: R1 < 0.05 and wR2 < 0.15 for high-confidence results .
Q. What spectroscopic techniques are used to characterize this compound?
A multi-technique approach is employed:
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm ligand integration and symmetry.
- IR : Stretching frequencies for Mo–N (~500–600 cm⁻¹) and Mo–Cl (~300–400 cm⁻¹) bonds.
- UV-Vis : Electronic transitions (d-d or charge-transfer bands) to infer oxidation state and ligand-field effects.
- Elemental Analysis : Validates stoichiometry (C, H, N, Cl, Mo) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,6-diisopropylphenylimido ligand influence the catalytic activity of this molybdenum complex?
The bulky aryl groups enforce a distorted trigonal-bipyramidal geometry around Mo(VI), which:
- Steric Effects : Prevents dimerization and stabilizes monomeric active species, critical for catalytic turnover in olefin metathesis .
- Electronic Effects : Electron-withdrawing substituents on the aryl ring shorten Mo–N bonds (e.g., 1.248–1.303 Å with Cl substitution), enhancing electrophilicity at the metal center . Methodological Insight :
- Compare catalytic performance (e.g., turnover frequency) of analogs with substituent variations (methyl vs. isopropyl).
- Use DFT calculations to map ligand-induced charge redistribution (e.g., HOMO-LUMO gaps) .
Q. What experimental strategies resolve contradictions in reported bond-length variations for Mo–N and Mo–Cl bonds across studies?
Discrepancies arise from crystallographic resolution or ligand dynamics. To address this:
Q. How can the air-sensitive nature of this complex be managed in catalytic applications?
Advanced handling protocols include:
- In Situ Generation : Prepare the catalyst immediately before use via alkoxide ligand exchange (e.g., triflate → t-butoxide) .
- Stabilization : Encapsulate in ionic liquids or mesoporous silica to mitigate decomposition.
- Monitoring : Use in situ Raman spectroscopy to detect oxidative byproducts (e.g., Mo=O species) .
Q. What mechanistic insights guide the use of this complex in asymmetric ring-closing metathesis (ARCM)?
Key methodologies for mechanistic studies:
- Kinetic Profiling : Monitor reaction progress via <sup>1</sup>H NMR to identify intermediates (e.g., molybdenum-carbene species).
- Isotopic Labeling : Use deuterated olefins to trace hydrogen transfer pathways.
- Computational Modeling : Map transition states (TS) with Mo–C bond rotation barriers to predict enantioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
